1-(4-chlorophenyl)-4-(prop-2-en-1-ylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
1-(4-chlorophenyl)-4-(prop-2-en-1-ylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine is a synthetic organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines
Mechanism of Action
Target of Action
The primary target of 1-(4-Chlorophenyl)-4-prop-2-enylsulfanylpyrazolo[3,4-d]pyrimidine is the Cyclin Dependent Kinases (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .
Mode of Action
This compound interacts with its target, CDK2, in an ATP-competitive manner , inhibiting the kinase’s activity . This inhibition disrupts the normal progression of the cell cycle, potentially leading to cell cycle arrest and apoptosis .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression . CDK2 is responsible for the transition from the G1 phase to the S phase and from the G2 phase to the M phase of the cell cycle . By inhibiting CDK2, this compound can disrupt these transitions, leading to cell cycle arrest .
Result of Action
The result of the action of 1-(4-Chlorophenyl)-4-prop-2-enylsulfanylpyrazolo[3,4-d]pyrimidine is the inhibition of cell proliferation . By inhibiting CDK2, this compound can induce cell cycle arrest, leading to apoptosis, or programmed cell death . This makes it a potential candidate for cancer treatment.
Biochemical Analysis
Biochemical Properties
1-(4-Chlorophenyl)-4-prop-2-enylsulfanylpyrazolo[3,4-d]pyrimidine has been found to interact with several enzymes and proteins. For instance, it has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase involved in cell cycle regulation . The nature of these interactions typically involves the formation of hydrogen bonds with key residues within the active site of the enzyme .
Cellular Effects
The effects of 1-(4-Chlorophenyl)-4-prop-2-enylsulfanylpyrazolo[3,4-d]pyrimidine on cells are primarily related to its inhibitory activity against CDK2. By inhibiting this enzyme, the compound can significantly alter cell cycle progression, potentially leading to the induction of apoptosis in certain cell types . This could have profound effects on cellular metabolism and gene expression.
Molecular Mechanism
The molecular mechanism of action of 1-(4-Chlorophenyl)-4-prop-2-enylsulfanylpyrazolo[3,4-d]pyrimidine involves its interaction with the active site of CDK2. Molecular docking simulations have confirmed that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key residues such as Leu83 . This binding interaction leads to the inhibition of CDK2, thereby affecting cell cycle progression and potentially inducing apoptosis .
Temporal Effects in Laboratory Settings
Given its inhibitory activity against CDK2, it is likely that the compound’s effects on cell cycle progression and apoptosis would be observable over time in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 1-(4-Chlorophenyl)-4-prop-2-enylsulfanylpyrazolo[3,4-d]pyrimidine at different dosages in animal models have not been extensively studied. Given its potential cytotoxic activities, it is plausible that the compound’s effects would vary with dosage, with higher doses potentially leading to increased cell death due to apoptosis .
Metabolic Pathways
Given its structural similarity to other pyrazolo[3,4-d]pyrimidines, it is plausible that it could be metabolized through similar pathways .
Transport and Distribution
Given its potential interactions with enzymes and proteins, it is plausible that it could be transported and distributed via similar mechanisms as other small molecule inhibitors .
Subcellular Localization
Given its potential interactions with enzymes such as CDK2, it is plausible that it could be localized to areas of the cell where these enzymes are present .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-4-(prop-2-en-1-ylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. The starting materials often include 4-chlorophenyl derivatives and pyrazolo[3,4-d]pyrimidine precursors. Common synthetic routes may involve:
Nucleophilic substitution: reactions to introduce the 4-chlorophenyl group.
Thioether formation: to attach the prop-2-en-1-ylsulfanyl group.
Cyclization: reactions to form the pyrazolo[3,4-d]pyrimidine core.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: to accelerate the reaction.
Solvents: to dissolve reactants and control the reaction environment.
Temperature and pressure: control to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-4-(prop-2-en-1-ylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: Conversion of the sulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction of the pyrazolo[3,4-d]pyrimidine ring.
Substitution: Replacement of the 4-chlorophenyl group with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Reduced pyrazolo[3,4-d]pyrimidine derivatives.
Substitution products: Various substituted pyrazolo[3,4-d]pyrimidines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for various diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-4-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine
- 1-(4-chlorophenyl)-4-(ethylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine
- 1-(4-chlorophenyl)-4-(propylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine
Uniqueness
1-(4-chlorophenyl)-4-(prop-2-en-1-ylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to the presence of the prop-2-en-1-ylsulfanyl group, which may impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(4-chlorophenyl)-4-prop-2-enylsulfanylpyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4S/c1-2-7-20-14-12-8-18-19(13(12)16-9-17-14)11-5-3-10(15)4-6-11/h2-6,8-9H,1,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSAYVXWMSWJSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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